molecular formula C17H19N5O3S B2590672 3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile CAS No. 2034401-99-3

3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

Cat. No.: B2590672
CAS No.: 2034401-99-3
M. Wt: 373.43
InChI Key: YIADRCOCHOKCJY-UHFFFAOYSA-N
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Description

The compound “3-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. Attached to this ring is a carbonyl group (C=O), a benzonitrile group (a benzene ring attached to a nitrile group, -C≡N), and a sulfonyl group (SO2) attached to a 1-methyl-1H-pyrazol-4-yl group .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. This could involve reactions like nucleophilic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the diazepane ring could introduce some strain into the molecule, potentially making it more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar sulfonyl, carbonyl, and nitrile groups in this compound would likely make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Activating Groups for Ring Expansion

  • Ring Expansion and Homologations : Activating groups such as benzoyl and arylsulfonyl have been investigated for their ability to induce ring expansions when reacting with diazo compounds. This research has led to the synthesis of various derivatives through ring expansion processes, which are critical for the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Dean & Park, 1976).

Cycloaddition Reactions

  • Synthesis of Cyclopropanes : Enantiopure sulfinyl and sulfonyl pyrazolines have been used to afford cyclopropanes and oxabicyclo derivatives with high yields and optical purity. These findings have significant implications for the synthesis of cyclopropane-based pharmaceuticals, showcasing the versatility of sulfonyl pyrazolines in organic synthesis (Cruz Cruz et al., 2009).

Heterocyclic Compound Synthesis

  • Antimicrobial Agents : The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has demonstrated promising antimicrobial activities. This research highlights the role of sulfonyl-bearing compounds in the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Darwish et al., 2014).

Transformations and Reactivity

  • Reactivity and Transformations : Studies on the thermal and photolytic transformations of sulfonyl-substituted spirocyclic 3H-pyrazoles have provided insights into the reactivity of these compounds under various conditions. Such research is fundamental for understanding the stability and reactivity of sulfonyl-containing heterocycles, which are crucial for their applications in organic synthesis and drug development (Vasin et al., 2014).

Mechanism of Action

Safety and Hazards

Without specific information, it’s not possible to provide detailed safety and hazard information for this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its specific properties .

Properties

IUPAC Name

3-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-20-13-16(12-19-20)26(24,25)22-7-3-6-21(8-9-22)17(23)15-5-2-4-14(10-15)11-18/h2,4-5,10,12-13H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADRCOCHOKCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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